2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O3S and a molecular weight of 255.11 g/mol . This compound is known for its versatility and is used in various specialized applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in the modification of molecules and the synthesis of complex compounds .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride: Similar in structure but with the chlorine atom in the para position.
2-(3-Bromophenoxy)ethane-1-sulfonyl chloride: Contains a bromine atom instead of chlorine.
2-(3-Methylphenoxy)ethane-1-sulfonyl chloride: Features a methyl group instead of a chlorine atom.
Uniqueness
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the 3-chlorophenoxy group, which imparts specific reactivity and properties that are advantageous in certain chemical syntheses and applications. The position of the chlorine atom influences the compound’s reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C8H8Cl2O3S |
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Molecular Weight |
255.12 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c9-7-2-1-3-8(6-7)13-4-5-14(10,11)12/h1-3,6H,4-5H2 |
InChI Key |
LEMWYSTZPDENSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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